Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
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Overview
Description
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a biochemical compound primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate typically involves the protection of hydroxyl groups in glucuronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate. The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate are similar to laboratory synthesis but are scaled up. The process involves the same steps of protection, benzylation, and acetylation, but with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyl groups into carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce de-benzylated glucuronic acid derivatives.
Scientific Research Applications
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Helps in studying the role of sugars in biological systems, including cell signaling and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Industry: Used in the production of biochemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate involves its interaction with enzymes and proteins involved in carbohydrate metabolism. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules. This process is crucial for the formation of glycoconjugates, which play essential roles in cell-cell communication and immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is unique due to its specific structure, which allows it to be used in a wide range of biochemical applications. Its multiple benzyl groups provide stability and make it an excellent substrate for various enzymatic reactions. This compound’s versatility and stability make it a valuable tool in glycobiology research.
Properties
Molecular Formula |
C36H36O8 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3 |
InChI Key |
NCINNHLQNZDTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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